Methyl (3-formylphenoxy)acetate

Descripción

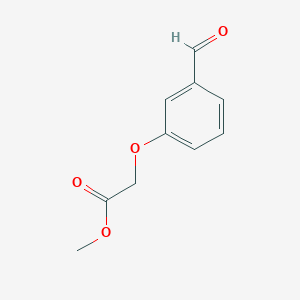

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-(3-formylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMQCLGUHSIDFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363479 | |

| Record name | Methyl (3-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37748-10-0 | |

| Record name | Acetic acid, 2-(3-formylphenoxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37748-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(3-formylphenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies for Methyl 3 Formylphenoxy Acetate

Reactions Involving the Formyl Group (–CHO)

The aldehyde functionality in Methyl (3-formylphenoxy)acetate is a versatile handle for various chemical modifications, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidative Transformations to Carboxylic Acid Analogues

The formyl group can be readily oxidized to a carboxylic acid, yielding (3-(methoxycarbonyl)methoxy)benzoic acid. This transformation is a common step in the synthesis of more complex molecules. A typical oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO₄). The reaction is generally carried out in a suitable solvent mixture, such as aqueous pyridine, and may require heating to proceed to completion. The progress of the reaction can be monitored by techniques like thin-layer chromatography. Upon completion, an acidic workup is performed to protonate the carboxylate salt and isolate the carboxylic acid product.

Table 1: General Conditions for Oxidation of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Solvent | Temperature | Reaction Time |

| Potassium Permanganate (KMnO₄) | Water/Pyridine | 85°C | 6 hours |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0°C to room temp. | 1-3 hours |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Water/Ammonia (B1221849) | Room temperature | Variable |

Reductive Pathways to Corresponding Alcohols

The formyl group is susceptible to reduction to a primary alcohol, affording Methyl (3-(hydroxymethyl)phenoxy)acetate. This transformation can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common and mild choice. The reaction is typically performed in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), at room temperature. The borohydride reagent selectively reduces the aldehyde in the presence of the ester functionality. The reaction is generally rapid and gives high yields of the corresponding alcohol. Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but are more potent and may also reduce the ester group if not used under carefully controlled conditions. rushim.ru

Table 2: Common Reducing Agents for Aldehydes

| Reducing Agent | Solvent | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Reduces aldehydes and ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Reduces aldehydes, ketones, esters, carboxylic acids |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Ethanol, Ethyl acetate (B1210297) | Reduces aldehydes, ketones, alkenes, alkynes |

Condensation Reactions for Carbon-Carbon Bond Formation (e.g., Knoevenagel Condensation)

The formyl group of this compound can participate in condensation reactions to form new carbon-carbon bonds. A prominent example is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. bhu.ac.in For instance, reacting this compound with malononitrile (B47326) in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt yields a benzylidenemalononitrile (B1330407) derivative. bhu.ac.inresearchgate.net This reaction is a powerful tool for constructing α,β-unsaturated systems, which are valuable intermediates in the synthesis of various pharmaceuticals and functional materials. bhu.ac.innih.gov The reaction is often carried out in a solvent such as ethanol at room temperature or with gentle heating. nih.gov

Table 3: Knoevenagel Condensation of Aromatic Aldehydes

| Active Methylene Compound | Catalyst | Solvent | Product Type |

| Malononitrile | Piperidine, Ammonium Acetate | Ethanol | Benzylidenemalononitrile |

| Ethyl Cyanoacetate | Piperidine, Triethylamine | Ethanol, DMF | Ethyl α-cyanocinnamate derivative |

| Diethyl Malonate | Sodium Ethoxide, Piperidine | Ethanol | Diethyl benzylidenemalonate |

Nucleophilic Addition Reactions of the Aldehyde Functionality

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles. These nucleophilic addition reactions are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

Grignard Reaction: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup. purdue.edu The reaction of this compound with a Grignard reagent would be expected to yield a secondary alcohol, where the 'R' group from the Grignard reagent is attached to the former carbonyl carbon. It is crucial to note that Grignard reagents can also react with the ester functionality, leading to the formation of a tertiary alcohol through double addition. udel.edumasterorganicchemistry.com Therefore, careful control of reaction conditions, such as low temperatures and the use of one equivalent of the Grignard reagent, is necessary to favor addition to the more reactive aldehyde group.

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a defined stereochemistry. wikipedia.org The reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which acts as a nucleophile and attacks the aldehyde. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield the corresponding styrene (B11656) derivative. The nature of the ylide (stabilized or non-stabilized) influences the stereochemical outcome (E/Z) of the resulting alkene. wikipedia.org

Transformations Involving the Methyl Ester Moiety (–COOCH₃)

The methyl ester group in this compound is less reactive than the formyl group but can undergo transformations, primarily through nucleophilic acyl substitution.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution involves the replacement of the methoxy (B1213986) group (-OCH₃) of the ester with another nucleophile. This class of reactions is essential for converting the ester into other functional groups like carboxylic acids or amides.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (3-formylphenoxy)acetic acid (CAS 37748-09-7), under either acidic or basic conditions. masterorganicchemistry.comcymitquimica.com Acid-catalyzed hydrolysis is a reversible process and is typically carried out by heating the ester in an aqueous acidic solution. libretexts.orgyoutube.comlibretexts.org Basic hydrolysis, also known as saponification, is an irreversible reaction that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, to produce the carboxylate salt. Subsequent acidification yields the carboxylic acid. libretexts.org

Amidation: The ester can be converted to an amide by reaction with ammonia or a primary or secondary amine. This reaction, known as aminolysis, typically requires higher temperatures or the use of a catalyst. The direct reaction of an ester with an amine is often slow, but the process can be facilitated by using activating agents or by converting the ester to a more reactive acyl derivative. Alternatively, direct amidation of the corresponding carboxylic acid (obtained from hydrolysis) with an amine using coupling agents is a more common and efficient method for amide synthesis. organic-chemistry.orgresearchgate.netresearchgate.net

Ester Hydrolysis and Transesterification Processes

The ester functional group in this compound is a key site for derivatization through hydrolysis and transesterification reactions. These processes allow for the conversion of the methyl ester into a carboxylic acid or other ester derivatives, respectively, providing pathways to a diverse range of compounds.

Ester hydrolysis, the cleavage of an ester by water, can be catalyzed by either acid or base. rsc.orgaiinmr.com Under acidic conditions, the reaction is reversible and typically requires an excess of water to drive the equilibrium towards the products: (3-formylphenoxy)acetic acid and methanol. rsc.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. rsc.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the corresponding carboxylate salt and methanol. researchgate.netlibretexts.org The use of a strong base, such as sodium hydroxide, leads to the deprotonation of the resulting carboxylic acid, shifting the equilibrium entirely to the product side. rsc.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

Table 1: Illustrative Conditions for the Hydrolysis of this compound

| Catalyst | Reagents | Solvent | Temperature | Product |

| Acid (e.g., H₂SO₄) | Water (excess) | Dioxane/Water | Reflux | (3-formylphenoxy)acetic acid |

| Base (e.g., NaOH) | Water | Methanol/Water | Room Temp. | Sodium (3-formylphenoxy)acetate |

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.orgmasterorganicchemistry.com This reaction can also be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com For this compound, transesterification with various alcohols can produce a range of different esters. The reaction is typically driven to completion by using the desired alcohol as the solvent or by removing the methanol byproduct. wikipedia.org A variety of catalysts, including zinc clusters and N-heterocyclic carbenes, have been shown to be effective for the transesterification of methyl esters under mild conditions. acs.orgorganic-chemistry.orgorganic-chemistry.org

Table 2: Examples of Transesterification of Methyl Esters with Various Alcohols

| Alcohol | Catalyst | Solvent | Conditions | Product | Reference |

| n-Butanol | Acidic Ion Exchange Resin | None | 323.15 K | n-Butyl (3-formylphenoxy)acetate | purechemistry.org |

| Ethanol | LiHMDS | Solvent-free | Not specified | Ethyl (3-formylphenoxy)acetate | wikipedia.org |

| Primary Alcohols | Zn₄(OCOCF₃)₆O | Diisopropyl ether | Reflux | Corresponding Alkyl Ester | acs.orgorganic-chemistry.org |

This table illustrates potential transesterification reactions based on studies of similar methyl esters. Specific yields for the derivatization of this compound would require experimental validation.

Modifications of the Phenoxy Aromatic Ring

The phenoxy aromatic ring of this compound offers another platform for structural modification through electrophilic aromatic substitution and functional group interconversions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing various functional groups onto an aromatic ring. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com In this compound, the aromatic ring is substituted with a formyl group (-CHO) and a (methoxycarbonyl)methoxy group (-OCH₂COOCH₃). Both of these substituents influence the rate and regioselectivity of the substitution.

The formyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. aiinmr.com The (methoxycarbonyl)methoxy group is an ortho, para-directing group due to the electron-donating character of the ether oxygen. organic-chemistry.org The interplay of these two groups will determine the position of the incoming electrophile. Generally, the activating ortho, para-directing group has a stronger influence on the position of substitution.

Nitration: Nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. aiinmr.comamherst.edursc.orgmnstate.edu For this compound, the nitro group (-NO₂) would be expected to add to the positions ortho and para to the (methoxycarbonyl)methoxy group and meta to the formyl group.

Halogenation: Halogenation introduces halogen atoms (e.g., Br, Cl) onto the aromatic ring. This reaction is often catalyzed by a Lewis acid, such as an iron trihalide. latech.edu Similar to nitration, the position of halogenation will be directed by the existing substituents.

Sulfonation: Sulfonation, the introduction of a sulfonic acid group (-SO₃H), is typically achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). latech.edu This reaction is reversible, which can be a useful feature in synthetic strategies. capes.gov.br

Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Isomers |

| Nitration | HNO₃, H₂SO₄ | Methyl (3-formyl-4-nitrophenoxy)acetate, Methyl (3-formyl-6-nitrophenoxy)acetate |

| Bromination | Br₂, FeBr₃ | Methyl (4-bromo-3-formylphenoxy)acetate, Methyl (6-bromo-3-formylphenoxy)acetate |

| Sulfonation | SO₃, H₂SO₄ | 4-((Methoxycarbonyl)methoxy)-2-formylbenzenesulfonic acid, 2-((Methoxycarbonyl)methoxy)-4-formylbenzenesulfonic acid |

This table is based on the established directing effects of the substituent groups. The actual product distribution may vary depending on the specific reaction conditions.

The existing functional groups on the phenoxy ring of this compound can be interconverted to create new derivatives.

Modifications of the Formyl Group: The aldehyde functionality is highly reactive and can undergo a variety of transformations.

Oxidation: The formyl group can be oxidized to a carboxylic acid group using various oxidizing agents such as potassium permanganate, or more chemoselectively with reagents like Oxone or potassium tert-butoxide. rsc.orgrsc.orgorganic-chemistry.orgacs.orgresearchgate.net This transformation would yield Methyl (3-carboxyphenoxy)acetate.

Reduction: The formyl group can be selectively reduced to a hydroxymethyl group (-CH₂OH) using reducing agents like sodium borohydride, without affecting the ester group. researchgate.netharvard.edu This would produce Methyl (3-(hydroxymethyl)phenoxy)acetate.

Cleavage of the Ether Linkage: The ether bond in phenoxyacetates can be cleaved under certain conditions. For instance, strong acids like HBr or HI can cleave aryl alkyl ethers, typically yielding a phenol (B47542) and an alkyl halide. libretexts.orgmasterorganicchemistry.com In the case of this compound, this would lead to 3-hydroxybenzaldehyde (B18108) and a haloacetic acid derivative. Enzymatic cleavage of similar ether bonds has also been reported. nih.gov

Table 4: Potential Functional Group Interconversions for this compound

| Starting Functional Group | Reaction | Reagents/Catalyst | Product Functional Group |

| Formyl (-CHO) | Oxidation | Potassium tert-butoxide | Carboxylic acid (-COOH) |

| Formyl (-CHO) | Reduction | Sodium borohydride | Hydroxymethyl (-CH₂OH) |

| Ether (-O-) | Acid Cleavage | HBr or HI | Phenol (-OH) |

This table outlines plausible transformations based on general reactivity patterns of the respective functional groups.

Applications of Methyl 3 Formylphenoxy Acetate in Advanced Organic Synthesis

Precursor in the Construction of Diverse Organic Scaffolds

The strategic placement of the aldehyde and methyl ester groups on the phenoxy scaffold allows for a variety of chemical transformations, making Methyl (3-formylphenoxy)acetate a key starting material for constructing complex molecular architectures.

Synthesis of Chalcone (B49325) and Chromanone Derivatives

Chalcones: The aldehyde group of this compound makes it an ideal electrophile for the Claisen-Schmidt condensation reaction. wikipedia.org This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde that lacks α-hydrogens with a ketone in the presence of a base. wikipedia.orgnih.gov When this compound is reacted with various substituted acetophenones, it yields chalcone derivatives. chemrevlett.com These resulting chalcones, which are α,β-unsaturated ketones, serve as important intermediates for the synthesis of flavonoids and other biologically active compounds. nih.gov The general reaction involves treating the aldehyde with a ketone in the presence of a base like sodium hydroxide. jetir.orgmdpi.com

Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 (Acetophenone Derivative) | Resulting Chalcone Derivative |

| This compound | Acetophenone (B1666503) | Methyl (3-((E)-3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetate |

| This compound | 4'-Methoxyacetophenone | Methyl (3-((E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)phenoxy)acetate |

| This compound | 4'-Chloroacetophenone | Methyl (3-((E)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenoxy)acetate |

This table presents illustrative examples based on the principles of the Claisen-Schmidt condensation reaction.

Chromanones: The direct synthesis of chromanone rings from this compound is not a straightforward or commonly documented pathway. Standard syntheses of chromanones typically proceed from precursors like 2'-hydroxyaryl ketones or 2-hydroxyacetophenones, which can undergo intramolecular cyclization. ijrpc.comorganic-chemistry.org Transforming this compound into a suitable precursor for chromanone synthesis would necessitate a multi-step synthetic sequence.

Formation of Nitrogen-Containing Heterocyclic Systems

The electrophilic nature of the aldehyde carbon in this compound allows it to react with various dinucleophiles to form a range of nitrogen-containing heterocycles, which are significant structural motifs in many pharmaceuticals and biologically active compounds. core.ac.ukopenmedicinalchemistryjournal.com

Oxazolines: 2-Oxazolines can be readily synthesized through the reaction of an aldehyde with a 2-amino alcohol, such as 2-aminoethanol. wikipedia.orgorganic-chemistry.org This condensation and subsequent cyclization reaction provides a direct route to 2-substituted oxazolines from this compound. orgsyn.org

Thiazolidines: The synthesis of the thiazolidine (B150603) ring can be achieved through a one-pot, three-component reaction involving an aldehyde, an amine, and a mercaptoacid like thioglycolic acid. nih.gov A related approach involves the cyclization of thiosemicarbazones, formed from the aldehyde, with reagents like ethyl bromoacetate (B1195939). mdpi.com Research has demonstrated the synthesis of thiazolidinone derivatives from the closely related 2-(4-formylphenoxy)-N-substituted-phenyl-acetamide, highlighting the applicability of this chemistry. ijpsr.com These methods allow for the formation of thiazolidinone derivatives, which are sulfur-containing analogues of oxazolidinones. e3s-conferences.org

Azetidines: The synthesis of the strained four-membered azetidine (B1206935) ring is synthetically challenging and typically involves methods like intramolecular cyclization of 1,3-aminoalcohols, [2+2] cycloadditions, or ring expansion reactions. clockss.orgmagtech.com.cnorganic-chemistry.org this compound does not serve as a typical starting material for these established synthetic routes, and its conversion to an azetidine derivative would require a complex, multi-step process.

Imidazolines: In a reaction analogous to oxazoline (B21484) synthesis, 2-imidazolines can be prepared by reacting an aldehyde with a 1,2-diamine, such as ethylenediamine. organic-chemistry.orgresearchgate.net This provides a direct pathway to imidazoline-substituted phenoxy acetates.

Table 2: Synthesis of Nitrogen-Containing Heterocycles from this compound

| Target Heterocycle | Required Reagent(s) | Resulting Heterocyclic System |

| Oxazoline | 2-Aminoethanol | 2-(3-(2-Methoxy-2-oxoethoxy)phenyl)-4,5-dihydrooxazole |

| Thiazolidinone | Amine, Thioglycolic Acid | 2-(3-(2-Methoxy-2-oxoethoxy)phenyl)thiazolidin-4-one |

| Imidazoline | Ethylenediamine | 2-(3-(2-Methoxy-2-oxoethoxy)phenyl)-4,5-dihydro-1H-imidazole |

This table outlines the formation of various heterocycles from this compound based on established synthetic methodologies.

Building Block for Aromatic and Aliphatic Derivatives

The functional groups of this compound can be selectively modified to create a variety of aromatic and aliphatic derivatives. The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol. The ester group can be hydrolyzed to a carboxylic acid or transesterified. These simple transformations significantly expand the synthetic utility of the core scaffold, allowing it to be incorporated into more complex target molecules.

Table 3: Potential Derivatives of this compound

| Transformation | Reagent Example | Product Name |

| Aldehyde Oxidation | Potassium Permanganate (B83412) (KMnO₄) | (3-(2-Methoxy-2-oxoethoxy)phenoxy)benzoic acid |

| Aldehyde Reduction | Sodium Borohydride (B1222165) (NaBH₄) | Methyl (3-(hydroxymethyl)phenoxy)acetate |

| Ester Hydrolysis | Sodium Hydroxide (NaOH), then Acid | (3-Formylphenoxy)acetic acid |

This table illustrates fundamental organic transformations applicable to this compound.

Role in Medicinal Chemistry Intermediates and Drug Synthesis

The ability to generate diverse heterocyclic structures from this compound makes it a valuable starting point for the synthesis of intermediates used in medicinal chemistry.

Precursor in the Synthesis of Potential Antidiabetic and Antihypertensive Drug Candidates

The thiazolidinedione (TZD) scaffold is a well-established pharmacophore, most notably recognized for its use in a class of antidiabetic drugs that improve insulin (B600854) sensitivity. nih.gov As established, this compound is a viable precursor for synthesizing the thiazolidinone ring system. nih.govijpsr.com By employing a three-component reaction with an amine and thioglycolic acid, or by reacting with 2,4-thiazolidinedione (B21345) itself, this starting material can be used to generate novel TZD derivatives. While a study on the closely related 2-(4-formylphenoxy)-N-substituted-phenyl-acetamide produced thiazolidinone derivatives that were evaluated for anti-proliferative activity, this highlights the potential for creating libraries of such compounds for various biological screenings, including for antidiabetic properties. ijpsr.com There is no specific documentation found linking this compound to the synthesis of antihypertensive drug candidates.

Utilization in the Synthesis of Retinol (B82714) and its Analogues

There is no evidence in the reviewed scientific literature to suggest that this compound is utilized as a precursor or building block in the synthesis of retinol (Vitamin A) or its analogues. The synthetic pathways for retinol are well-established and employ different chemical building blocks.

Preparation of Compounds Exhibiting Activity Against Cancer Cell Lines

The aldehyde functionality of this compound serves as a crucial starting point for the synthesis of various heterocyclic compounds, a class of molecules well-represented among anticancer agents. mdpi.comderpharmachemica.com The reactivity of the formyl group allows for its participation in a variety of condensation reactions to form key structural motifs found in biologically active compounds.

One of the most significant applications of aromatic aldehydes like this compound is in the synthesis of chalcones and their derivatives. These compounds are known precursors to flavonoids and isoflavonoids, which have been investigated for their potential anticancer properties. The general synthetic route involves the Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde. While direct synthesis of anticancer compounds from this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds known to exhibit cytotoxic activity.

Furthermore, the formyl group is a key reactant in the synthesis of Schiff bases, which are then used to construct various heterocyclic rings such as thiazolidinones and azetidinones. For instance, 5-arylidene-2,4-thiazolidinediones have been identified as inhibitors of Pim-1 kinase, a protein frequently overexpressed in certain cancers. nih.gov The synthesis of these compounds typically involves the Knoevenagel condensation of an aldehyde with 2,4-thiazolidinedione. nih.gov The electrophilic nature of the aldehyde carbon in this compound makes it a suitable candidate for such transformations, paving the way for the generation of libraries of potential kinase inhibitors. ed.ac.uknih.govucsf.edu

The following table outlines the types of heterocyclic compounds with potential anticancer activity that could be synthesized utilizing this compound as a key building block, based on established synthetic methodologies for similar aldehydes.

| Heterocyclic Compound Class | General Synthetic Approach | Potential Biological Target |

| Chalcones | Claisen-Schmidt Condensation | Precursors to various anticancer agents |

| Flavonoids/Isoflavonoids | Cyclization of Chalcones | Various cellular signaling pathways |

| Schiff Bases | Condensation with primary amines | Intermediates for various heterocycles |

| 5-Arylidene-2,4-thiazolidinediones | Knoevenagel Condensation | Pim-1 Kinase |

| Pyrazole Derivatives | Reaction with hydrazine (B178648) derivatives | Various kinases and cellular targets |

| Pyridazine Derivatives | Cyclization reactions | Anti-inflammatory, anticancer activities |

This table is illustrative and based on the known reactivity of the formyl functional group.

Utility in Fine Chemical Production and Specialty Chemical Manufacturing

In the realm of fine and specialty chemicals, this compound serves as a valuable intermediate due to its dual functionality. The aldehyde group can be transformed into a variety of other functional groups, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This versatility allows for the production of a range of specialized molecules from a single starting material.

For instance, the oxidation of the formyl group to a carboxylic acid, followed by esterification or amidation, can lead to the synthesis of various substituted aromatic compounds with applications as liquid crystals, polymers, or in the fragrance industry. While specific industrial applications for this compound are not widely reported, its isomers, such as methyl (2-formylphenoxy)acetate, are known to be used as intermediates in the synthesis of fragrances and other organic compounds. It is plausible that the meta-substituted isomer finds use in similar areas where specific substitution patterns are required to achieve desired physical or sensory properties.

The reactivity of the aldehyde also allows for its use in the production of specialty polymers. Condensation of the formyl group with difunctional molecules can lead to the formation of polyesters or polyamides with tailored properties. The phenoxyacetic acid moiety can impart specific solubility and thermal characteristics to the resulting polymer.

Contributions to Complex Molecule Retrosynthesis Strategies

Retrosynthetic analysis is a powerful tool in organic synthesis for planning the construction of complex molecules by working backward from the target molecule to simpler, commercially available starting materials. youtube.comyoutube.com this compound represents a useful starting point in retrosynthesis due to its distinct and orthogonally reactive functional groups.

A key principle in retrosynthesis is to identify strategic bond disconnections that lead to stable and readily available synthons. ox.ac.uk The structure of this compound allows for several logical disconnections.

Disconnection Strategy 1: Ether Linkage

The ether linkage is a common point for disconnection. A C-O bond disconnection between the phenoxy oxygen and the aromatic ring leads to 3-hydroxybenzaldehyde (B18108) and a methyl haloacetate (e.g., methyl bromoacetate) as the synthetic equivalents. This is a classic Williamson ether synthesis disconnection.

Disconnection Strategy 2: Carbon-Carbon Bonds via the Aldehyde

The aldehyde group offers numerous possibilities for C-C bond formation in the forward synthesis, and thus C-C bond disconnections in the retrosynthetic direction. For a target molecule containing a more complex side chain at the position of the formyl group, a disconnection can be envisioned via reactions such as:

Wittig Reaction: Disconnecting an alkene to the aldehyde and a phosphonium (B103445) ylide.

Grignard or Organolithium Addition: Disconnecting an alcohol to the aldehyde and an organometallic reagent.

Aldol Condensation: Disconnecting a β-hydroxy carbonyl compound to the aldehyde and an enolate. youtube.com

The following table illustrates potential retrosynthetic disconnections for a hypothetical target molecule derived from this compound.

| Target Molecule Moiety | Retrosynthetic Disconnection | Key Forward Reaction | Resulting Precursors from this compound |

| Ar-CH=CHR | C=C bond | Wittig Reaction | This compound + Phosphonium ylide |

| Ar-CH(OH)R | C-C bond | Grignard Reaction | This compound + Grignard reagent |

| Ar-CH(OH)CH₂COR | C-C bond | Aldol Condensation | This compound + Enolate |

| Ar-O-CH₂-CO-NHR | C-N bond | Amidation | Methyl (3-formylphenoxy)acetic acid + Amine |

Ar represents the substituted phenyl ring of the core molecule.

Medicinal Chemistry Research on Methyl 3 Formylphenoxy Acetate and Its Bioactive Analogues

Mechanisms of Action in Biological Systems

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial in medicinal chemistry. For Methyl (3-formylphenoxy)acetate, two key aspects of its structure are likely to govern its interactions with biological systems: the potential for non-covalent and covalent interactions mediated by its functional groups.

The specific molecular targets of this compound have not been elucidated. However, based on its structure, it can be hypothesized that it could interact with various biological macromolecules. The phenoxyacetate (B1228835) portion of the molecule could engage in hydrophobic and hydrogen bonding interactions within the binding sites of proteins. The ester group could also participate in hydrogen bonding.

Molecular modeling and docking studies, which are computational techniques used to predict the binding orientation of a small molecule to a protein target, would be valuable in identifying potential protein targets for this compound. Such studies could help in prioritizing experimental validation of its biological activities. The development of small-molecule inhibitors of protein-protein interactions often relies on understanding these intricate molecular interactions researchgate.net.

The aldehyde group is an electrophilic functional group that can react with nucleophilic residues on biomolecules, such as the thiol group of cysteine or the amino group of lysine (B10760008) in proteins. This can lead to the formation of a covalent bond, which can irreversibly inhibit the function of the target protein nih.govnih.gov. This mechanism is a key feature of several drugs and bioactive compounds.

The reactivity of the aldehyde allows it to form a Schiff base with primary amines or a thiohemiacetal with thiols. This covalent modification can lead to significant changes in the protein's structure and function. Proximity-enabled bioreactivity, where the binding of the molecule to a protein brings the aldehyde group close to a reactive amino acid residue, can enhance the specificity of this covalent modification researchgate.net. The ability to form such covalent bonds is a critical aspect to consider when evaluating the therapeutic potential and toxicological profile of aldehyde-containing compounds like this compound.

Structure-Activity Relationship (SAR) Studies and Rational Drug Design in the Pursuit of Bioactive this compound Analogues

The exploration of this compound and its derivatives in medicinal chemistry is a focused effort to develop novel therapeutic agents. By systematically modifying the chemical structure of this parent compound, researchers can investigate how these changes affect the molecule's interaction with biological targets, a process known as structure-activity relationship (SAR) studies. This understanding then fuels the rational design and synthesis of new, more potent, and selective lead compounds for drug development.

Influence of Structural Modifications on Biological Efficacy and Selectivity

The biological activity of phenoxyacetic acid derivatives, the class to which this compound belongs, is highly dependent on the nature and position of substituents on the aromatic ring and modifications to the acetate (B1210297) side chain. Quantitative structure-activity relationship (QSAR) studies on various series of phenoxyacetic acids have provided valuable insights into the structural requirements for different biological activities.

For instance, in the development of phenoxyacetic acid derivatives as antisickling agents, the potency of the compounds was found to be positively correlated with the lipophilicity (π values) of substituents at the ortho, meta, and para positions of the phenyl ring. nih.gov This suggests that increasing the hydrophobic character of the molecule can enhance its activity. Furthermore, a positive correlation was observed with the electronic parameter (σ) of substituents at the meta and para positions, indicating that electron-withdrawing groups at these positions can also contribute to increased potency. nih.gov Conversely, a negative correlation was found with the molar refractivity (MR) of para substituents, suggesting that bulky groups at this position may be detrimental to activity. nih.gov

In the context of antibacterial agents derived from 2-formylphenoxyacetic acid, the introduction of different aromatic amines to form azomethine derivatives significantly influenced their activity. nih.gov Compounds where the formyl group was condensed with amines such as p-toluidine, o-bromobenzylamine, and p-aminoacetanilide exhibited good antibacterial activity against both Staphylococcus aureus and Escherichia coli. nih.gov This highlights the importance of the substituent attached to the imine nitrogen in determining the antibacterial spectrum and potency.

The following table summarizes the influence of structural modifications on the biological activity of phenoxyacetic acid derivatives based on published research.

| Structural Modification | Observed Effect on Biological Activity | Example of Target/Activity | Reference |

| Increased lipophilicity (π) of ring substituents | Positive correlation with potency | Antisickling agents | nih.gov |

| Electron-withdrawing groups (positive σ) at meta/para positions | Positive correlation with potency | Antisickling agents | nih.gov |

| Increased bulkiness (MR) of para substituents | Negative correlation with potency | Antisickling agents | nih.gov |

| Azomethine formation with various aromatic amines | Modulation of antibacterial activity and spectrum | Antibacterial agents | nih.gov |

These findings provide a foundational framework for guiding the modification of the this compound scaffold to enhance its efficacy and selectivity for a desired biological target. The formyl group at the meta position of this compound offers a key point for chemical elaboration, allowing for the introduction of a wide variety of substituents to probe these SAR principles.

Rational Design and Synthesis of this compound Derivatives as Lead Compounds

The rational design of novel therapeutic agents from a lead compound like this compound involves a cycle of designing, synthesizing, and testing new molecules based on the established SAR. The formyl group of the parent compound is a particularly attractive functional group for synthetic modification, allowing for the creation of diverse libraries of derivatives.

A common strategy involves the condensation of the aldehyde with various amines or hydrazines to generate imines (Schiff bases) or hydrazones, respectively. This approach has been successfully employed in the synthesis of antibacterial agents from 2-formylphenoxyacetic acid. nih.gov The general synthetic route involves the reaction of the formylphenoxyacetic acid with a primary amine in a suitable solvent, often with catalytic acid, to yield the corresponding azomethine derivative. nih.gov

For example, a series of azomethine derivatives were synthesized by reacting 2-formylphenoxyacetic acid with various aromatic amines in good yields (65-90%). nih.gov The reaction progress can be monitored by standard techniques such as thin-layer chromatography (TLC), and the final products are characterized by spectroscopic methods like ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structures. nih.gov

The table below outlines a general synthetic scheme for the derivatization of a formylphenoxyacetic acid, which is applicable to this compound.

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Potential Biological Activities | Reference |

| This compound | Primary Amine (R-NH₂) | Condensation | Azomethines (Imines) | Antibacterial, Antifungal, Anticancer | nih.gov |

| This compound | Hydrazine (B178648) (R-NHNH₂) | Condensation | Hydrazones | Anticonvulsant, Anti-inflammatory | - |

| This compound | Hydroxylamine (NH₂OH) | Condensation | Oximes | Various | - |

| This compound | Wittig Reagent (Ph₃P=CHR) | Wittig Reaction | Alkenes | Various | - |

The choice of the reacting partner for the formyl group is guided by the desired physicochemical properties and the intended biological target. For instance, incorporating different heterocyclic amines could introduce new pharmacophoric features and modulate properties like solubility and membrane permeability. The resulting library of compounds would then be screened for biological activity, and the data obtained would further refine the SAR understanding, leading to the next iteration of drug design. This iterative process of design, synthesis, and testing is the cornerstone of developing potent and selective lead compounds from the this compound scaffold.

Advanced Spectroscopic Characterization Techniques in Research of Methyl 3 Formylphenoxy Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds like methyl (3-formylphenoxy)acetate. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR for Structural Confirmation and Purity Assessment

Proton NMR (¹H NMR) is instrumental in confirming the presence and connectivity of hydrogen atoms within the this compound molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment, providing key structural insights.

In a typical ¹H NMR spectrum of a related compound, methyl 3-methoxybenzoate, the aromatic protons appear as multiplets in the range of δ 7.11-7.65 ppm, while the methoxy (B1213986) protons are observed as a singlet at approximately δ 3.87 and 3.93 ppm. rsc.org For this compound, the aldehydic proton (CHO) would be expected to resonate at a significantly downfield position, typically around δ 9-10 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the methyl ester group (-OCH₃) would appear as a singlet, and the protons on the phenoxy-acetate moiety (-OCH₂-) would also produce a characteristic singlet. The aromatic protons would exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum, consistent with a trisubstituted benzene (B151609) ring.

The integration of the peak areas in the ¹H NMR spectrum allows for the quantitative determination of the relative number of protons corresponding to each signal, further confirming the structure. Moreover, the absence of impurity signals is a strong indicator of the sample's purity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic proton (-CHO) | 9.0 - 10.0 | Singlet |

| Aromatic protons | 7.0 - 8.0 | Multiplet |

| Methylene (B1212753) protons (-OCH₂-) | 4.5 - 5.0 | Singlet |

| Methyl ester protons (-OCH₃) | 3.7 - 3.9 | Singlet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, with its chemical shift being indicative of its chemical environment.

Based on data for analogous structures, the carbonyl carbon of the aldehyde group is expected to appear significantly downfield, typically in the range of 190-200 ppm. The carbonyl carbon of the ester group would resonate at a slightly more upfield position, generally between 160-170 ppm. The aromatic carbons would produce signals in the 110-160 ppm region, with the carbon attached to the oxygen atom appearing at the lower field end of this range. The methylene carbon (-OCH₂-) and the methyl ester carbon (-OCH₃) would be found in the more upfield region of the spectrum. For instance, in a similar compound, 3-formylbenzoic acid, the carboxylic acid carbon appears at δ 167.9 ppm, while the aromatic carbons are observed between δ 126.9 and 138.4 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehydic Carbonyl (C=O) | 190 - 200 |

| Ester Carbonyl (C=O) | 160 - 170 |

| Aromatic Carbons | 110 - 160 |

| Methylene Carbon (-OCH₂-) | 60 - 70 |

| Methyl Ester Carbon (-OCH₃) | 50 - 60 |

Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Elucidation

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It would be used to confirm the connectivity of the protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

The use of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the IR spectrum would exhibit several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group would be expected in the region of 1700-1720 cm⁻¹. The carbonyl stretching of the ester group would also appear as a strong band, typically around 1735-1750 cm⁻¹. The C-H stretching of the aldehyde group would likely be visible as a weaker band near 2720 cm⁻¹ and 2820 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C-O stretching vibrations of the ether and ester groups would produce strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹. For example, the IR spectrum of a related compound showed characteristic peaks at 1742 cm⁻¹ and 1692 cm⁻¹ for the carbonyl groups. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1720 - 1700 |

| Ester (C=O) | Stretch | 1750 - 1735 |

| Aldehyde (C-H) | Stretch | 2850 - 2800 and 2750 - 2700 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Aliphatic (C-H) | Stretch | 3000 - 2850 |

| Ether/Ester (C-O) | Stretch | 1300 - 1000 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₀H₁₀O₄), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a very precise mass measurement, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. The presence of the aromatic ring and the formyl group would also lead to characteristic fragment ions. For instance, a fragment corresponding to the formylphenoxy cation could be observed. The mass spectrum of methyl acetate (B1210297) shows significant peaks at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, and at m/z 59, corresponding to the methoxycarbonyl cation [COOCH₃]⁺. massbank.eu Similar fragmentation patterns would be expected for this compound, providing further confirmation of its structure.

X-ray Crystallography for Single-Crystal Structure Determination (for related compounds and derivatives)

While obtaining a suitable single crystal of this compound itself might be challenging, X-ray crystallography of closely related compounds or derivatives can provide definitive proof of structure. nih.gov This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

The crystal structures of various phenoxyacetate (B1228835) and formyl-substituted aromatic derivatives have been determined, providing a solid foundation for understanding the solid-state conformation of this compound. nih.gov This technique is particularly valuable for establishing the stereochemistry and absolute configuration of chiral molecules, although this compound is achiral. The structural information from X-ray crystallography is considered the "gold standard" for molecular structure determination.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-formylbenzoic acid |

| Methyl 3-methoxybenzoate |

Computational Chemistry and Molecular Modeling of Methyl 3 Formylphenoxy Acetate

Application of Density Functional Theory (DFT) in Electronic Structure Analysis and Reactivity Prediction

No published studies were found that have applied Density Functional Theory (DFT) to analyze the electronic structure or predict the reactivity of Methyl (3-formylphenoxy)acetate. Such a study would typically involve calculations of molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and global reactivity descriptors. These calculations would provide insights into the molecule's kinetic stability and the most likely sites for electrophilic and nucleophilic attack.

Table 7.1.1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

| Electron Affinity (eV) | Data not available |

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

There is a lack of research on the conformational analysis of this compound using molecular modeling techniques. Such an analysis would identify the most stable three-dimensional structures of the molecule by exploring the potential energy surface associated with the rotation of its flexible bonds. Understanding the preferred conformations is crucial for predicting how the molecule might interact with biological targets. Similarly, studies on its intermolecular interaction patterns, which would elucidate its behavior in condensed phases, have not been reported.

Table 7.1.2: Hypothetical Conformational Analysis Data for this compound

| Dihedral Angle | Relative Energy (kcal/mol) |

|---|---|

| Data not available | Data not available |

In Silico Approaches in Drug Design and Target Interaction Prediction

The application of in silico methods to evaluate the potential of this compound in drug design is another area where research is absent. This would involve computational screening against various biological targets to predict its bioactivity.

No ligand-target docking studies featuring this compound have been published. Docking simulations are instrumental in predicting the binding affinity and orientation of a small molecule within the active site of a protein, thereby suggesting a potential mechanism of action. The compound is mentioned in a study by Eslami et al. as a reactant in the synthesis of novel chromanone derivatives, which were then evaluated for their cytotoxic properties. nih.gov However, the study did not perform any computational analysis on this compound itself.

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of a series of compounds with their biological activity. As there are no published series of analogs of this compound with corresponding biological activity data, no QSAR models have been derived for this class of compounds.

Intellectual Property and Commercial Relevance in Academic Research

Analysis of the Patent Landscape Related to Methyl (3-formylphenoxy)acetate Synthesis and Applications

The patent landscape for this compound primarily identifies it as a key intermediate in the synthesis of more complex molecules with therapeutic potential. A notable patent discloses a method for its preparation, highlighting its role in the development of novel pharmaceutical agents. The synthesis detailed involves the reaction of 3-hydroxybenzaldehyde (B18108) with methyl bromoacetate (B1195939) in the presence of a base like potassium carbonate.

This patented synthesis establishes this compound as a valuable building block. The document further elaborates on the use of this intermediate to create compounds that act as IP receptor agonists. Such compounds are of interest for their potential therapeutic applications in treating conditions like atherosclerosis and other vascular diseases.

The strategic importance of this compound is underscored by its utility in constructing molecules with specific pharmacological profiles. The formyl group provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. While patents may not always explicitly name this compound, its implicit role as a precursor can be inferred in the synthesis of various patented compounds where a (3-formylphenoxy)acetic acid moiety is present. For instance, the synthesis of certain therapeutic agents for conditions like hyperuricemia and chronic gout, such as Febuxostat, involves intermediates that could potentially be derived from this compound. alchempharmtech.com

Commercial Availability and Sourcing for Research and Development Purposes

For academic and industrial researchers, the accessibility of a chemical compound is crucial for facilitating further investigation and development. This compound is commercially available from a number of specialized chemical suppliers, ensuring its accessibility for research and development purposes. This availability is a key factor in its continued investigation and potential for future applications.

Several vendors list this compound in their catalogs, offering it in various quantities suitable for laboratory-scale synthesis and preliminary studies. The table below provides an overview of some of the suppliers.

| Supplier | CAS Number | Molecular Formula | Additional Information |

|---|---|---|---|

| Crysdot LLC | 37748-10-0 | C10H10O4 | Offers various pack sizes for research purposes. crysdotllc.com |

| Alchem.Pharmtech | 37748-10-0 | C10H10O4 | Provides the compound with detailed chemical properties. alchempharmtech.com |

The availability of this compound from multiple sources indicates a stable supply chain for researchers, which is essential for uninterrupted research and development activities.

Future Prospects in the Chemical and Pharmaceutical Industries

The future prospects of this compound in the chemical and pharmaceutical industries appear promising, largely due to its versatile structure. The presence of both an ester and an aldehyde functional group on a phenoxyacetic acid scaffold makes it a highly valuable intermediate for organic synthesis.

In the pharmaceutical industry, the established use of this compound as an intermediate in the synthesis of IP receptor agonists opens up avenues for the discovery of new drugs for cardiovascular diseases. researchgate.net Furthermore, the broader class of phenoxyacetic acid derivatives has been extensively studied and is known to exhibit a wide range of pharmacological activities. These include anti-inflammatory, analgesic, anti-mycobacterial, and anticancer properties. researchgate.netnih.gov This suggests that derivatives of this compound could be synthesized and screened for a variety of therapeutic applications. The aldehyde group can be readily converted into other functional groups, allowing for the creation of a library of novel compounds for drug discovery programs.

In the chemical industry, this compound can serve as a building block for the synthesis of fine chemicals and agrochemicals. Phenoxyacetic acid derivatives are used in the manufacturing of pesticides and fungicides. nih.govjetir.org The reactivity of the formyl group allows for its incorporation into more complex molecular architectures, potentially leading to the development of new materials and specialty chemicals.

The continued exploration of the synthetic utility of this compound is expected to unveil new applications, further solidifying its importance as a versatile intermediate in both academic research and industrial manufacturing.

Current Challenges and Future Directions in Methyl 3 Formylphenoxy Acetate Research

Development of More Sustainable and Environmentally Benign Synthetic Routes

A significant hurdle in the practical application of many organic compounds lies in their synthesis. Traditional methods for synthesizing aromatic esters often rely on harsh reaction conditions and the use of hazardous reagents. numberanalytics.com The future of Methyl (3-formylphenoxy)acetate research is intrinsically linked to the development of green and sustainable synthetic methodologies.

Current research in organic synthesis is increasingly focused on environmentally friendly approaches. nih.gov For the synthesis of aromatic esters, this includes the use of biocatalysts, such as immobilized lipases, which can offer high regioselectivity and operate under mild, aqueous conditions. nih.gov The enzymatic synthesis of aromatic esters from natural sources is a promising avenue, potentially reducing the reliance on petroleum-based starting materials. Another green approach involves the use of natural, biodegradable catalysts, such as lemon juice, which has been shown to be effective in the synthesis of other heterocyclic compounds under concentrated solar radiation. nih.gov Microwave-assisted organic synthesis (MAOS) also presents a viable alternative to conventional heating, often leading to shorter reaction times, higher yields, and reduced energy consumption in esterification reactions. uctm.edu

Table 1: Comparison of Synthetic Methodologies for Aromatic Esters

| Method | Advantages | Disadvantages | Potential for this compound Synthesis |

| Traditional Esterification | Well-established, versatile | Harsh conditions, use of strong acids, waste generation | Feasible, but lacks sustainability |

| Biocatalysis (e.g., Lipases) | Mild conditions, high selectivity, environmentally friendly nih.gov | Enzyme stability and cost can be a factor | High potential for a green synthesis route |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficient uctm.edu | Requires specialized equipment, scalability can be a challenge | Promising for rapid and efficient lab-scale synthesis |

| Green Catalysis (e.g., Natural Acids) | Renewable catalysts, mild conditions nih.gov | Catalyst efficiency can vary, may not be universally applicable | Worthy of exploration for a low-cost, sustainable process |

Expansion of Biological Activity Spectrum and Targeted Therapeutic Development

The structural motifs present in this compound—a phenoxyacetic acid ester with a reactive aldehyde group—suggest a broad potential for biological activity. Phenoxyacetic acid and its derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, and herbicidal activities. nih.govnih.govnih.gov The presence of the formyl group offers a site for further chemical modification, allowing for the creation of a library of derivatives with potentially enhanced or novel therapeutic activities.

A significant future direction is the systematic screening of this compound and its derivatives against a wide array of biological targets. This could include assays for anticancer activity against various cell lines, as has been demonstrated for other phenoxyacetamide derivatives. nih.govmdpi.comnih.gov Furthermore, given the anti-inflammatory properties of many phenoxyacetic acids, investigating the potential of this compound as a selective COX-2 inhibitor could be a fruitful area of research. nih.gov The aldehyde functionality could also be exploited to design compounds that form covalent bonds with specific biological targets, potentially leading to more potent and longer-lasting therapeutic effects.

The development of targeted therapeutic agents requires a deep understanding of the structure-activity relationships (SAR). Future research should focus on synthesizing a diverse range of analogs of this compound, for instance by modifying the ester group or by reacting the formyl group to generate imines, oximes, or other derivatives. These analogs would then need to be systematically evaluated to build a comprehensive SAR profile, which would guide the design of more potent and selective drug candidates. researchgate.net

Table 2: Potential Biological Activities of Phenoxyacetate (B1228835) Derivatives

| Biological Activity | Examples from Related Compounds | Potential for this compound |

| Anti-inflammatory | Fenclofenac and its analogs show significant anti-inflammatory properties. nih.govnih.gov | High, could be a lead for novel anti-inflammatory agents. nih.gov |

| Anticancer | Phenoxyacetamide derivatives have shown cytotoxicity against various cancer cell lines. nih.govmdpi.comresearchgate.net | High, the formyl group allows for diverse derivatization to optimize anticancer activity. nih.gov |

| Herbicidal | Aryloxyphenoxypropionates are effective herbicides that inhibit acetyl-CoA carboxylase. mdpi.commdpi.com | Moderate, would require specific structural features to target plant enzymes. |

| Antidiabetic | Certain phenoxyacetic acid derivatives have been identified as FFA1 receptor agonists. nih.gov | Possible, would require screening against relevant metabolic targets. |

| Antimicrobial | Phenoxy acetic acid derivatives have shown antibacterial and antifungal activities. researchgate.net | Moderate to high, the aromatic and reactive nature could contribute to antimicrobial effects. |

Deeper Elucidation of Biological Mechanisms at the Molecular Level

While the identification of biological activity is a crucial first step, a comprehensive understanding of the underlying molecular mechanisms is essential for the rational design of improved therapeutic agents. For this compound, the challenge lies in the fact that its precise molecular targets and mechanisms of action are currently unknown.

Future research must employ a combination of experimental and computational approaches to unravel these mechanisms. Molecular docking studies can be used to predict the binding of this compound and its derivatives to the active sites of various enzymes and receptors known to be involved in disease pathways. nih.govacs.org For example, docking studies could explore its potential interactions with enzymes like cyclooxygenases (COX) or protein kinases, which are common targets in cancer and inflammation.

Experimental validation of these computational predictions is paramount. This can be achieved through a variety of biochemical and cell-based assays. For instance, if docking studies suggest an interaction with a particular enzyme, in vitro enzyme inhibition assays can be performed to confirm this. Furthermore, techniques like RT-PCR and Western blotting can be used to investigate the effect of the compound on the expression of relevant genes and proteins in cells. mdpi.com Understanding the molecular mechanism of action of related herbicides, which often target specific plant enzymes, can also provide valuable insights into potential targets. researchgate.net

Methodological Advancements in Characterization and Analysis

The accurate characterization and analysis of this compound and its derivatives are critical for ensuring purity, confirming structure, and understanding its behavior in biological systems. A key challenge in this area is the potential for the formation of positional isomers during synthesis (i.e., ortho-, meta-, and para-substituted isomers). These isomers can have very similar physical properties, making their separation and individual characterization difficult. researchgate.net

Future research should leverage advanced analytical techniques to overcome these challenges. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for the separation of complex mixtures. biocompare.com The development of specialized stationary phases and optimization of chromatographic conditions will be crucial for achieving baseline separation of the positional isomers of this compound. rotachrom.comnih.gov

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are particularly valuable. nih.gov Techniques such as GC-Mass Spectrometry (GC-MS) and LC-Mass Spectrometry (LC-MS) can provide both separation and structural information, aiding in the unambiguous identification of isomers. biocompare.com Nuclear Magnetic Resonance (NMR) spectroscopy is also indispensable for detailed structural elucidation. Advanced 2D NMR techniques can help in assigning the precise positions of substituents on the aromatic ring. The continual development and application of these sophisticated analytical methods will be essential for advancing the research on this compound.

Table 3: Key Analytical Techniques for the Study of this compound

| Technique | Application | Challenges | Future Directions |

| HPLC/GC | Separation and quantification of the compound and its isomers. | Achieving baseline separation of positional isomers. biocompare.com | Development of isomer-specific chiral or other specialized stationary phases. rotachrom.com |

| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation through fragmentation patterns. | Differentiating isomers with identical mass spectra. nih.gov | Use of tandem MS (MS/MS) and high-resolution MS for detailed structural analysis. researchgate.net |

| NMR Spectroscopy | Unambiguous structural confirmation and assignment of isomer positions. | Overlapping signals in complex mixtures. | Application of advanced 2D NMR techniques (COSY, HMBC, HSQC) for complete structural assignment. |

| Hyphenated Techniques (LC-MS, GC-MS, LC-NMR) | Online separation, identification, and structural elucidation of complex mixtures. | Interface compatibility and sensitivity. | Broader adoption for high-throughput screening and metabolomics studies. nih.gov |

Q & A

Q. Critical Conditions :

Q. Table 1: Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Esterification | KMnO₄ (oxidation), H₂SO₄ (catalyst) | Introduce ester group |

| Methylation | Methanol, H₂SO₄, 35°C | Final ester formation |

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify formyl (δ ~9.8–10.2 ppm) and methyl ester (δ ~3.7 ppm) protons. Aromatic protons appear between δ 6.8–7.5 ppm .

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and formyl C=O (~1680 cm⁻¹) .

- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ at m/z 194.18 (C₁₀H₁₀O₄) .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

- Structure Validation : Use SHELXL for refinement and OLEX2 for visualization. Cross-validate with hydrogen bonding patterns (e.g., C=O⋯H interactions) .

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bond motifs (e.g., R₂²(8) patterns) and identify packing inconsistencies .

- Twinned Data : Employ TWINLAW in SHELXL to model twin domains in cases of poor R-factors .

Advanced: What strategies improve the stability of this compound under experimental conditions?

Methodological Answer:

- Storage : Keep in airtight containers at <28°C in dry, dark environments to prevent hydrolysis .

- Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid oxidation of the formyl group .

- Stabilizers : Add molecular sieves (3Å) to absorb moisture in long-term storage .

Advanced: How should researchers handle unexpected by-products during synthesis?

Methodological Answer:

- By-Product Identification : Use HPLC-MS or GC-MS to detect impurities (e.g., unreacted 3-formylphenol or dimerized esters) .

- Mitigation :

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, ANSI-approved goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods (≥0.5 m/s airflow) to limit inhalation of vapors (H335 risk) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does hydrogen bonding influence the solid-state properties of this compound?

Methodological Answer:

- Crystal Packing : The formyl group participates in C–H⋯O interactions, creating chains or sheets that affect melting point and solubility .

- Thermal Analysis : DSC reveals polymorphism; slow cooling rates (1°C/min) yield stable monoclinic phases .

Basic: What are the environmental precautions for disposing of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.